S-Methyl 2-(acetyloxy)propanethioate: A Technical Whitepaper on Physicochemical Profiling, Analytical Methodologies, and Metabolic Dynamics
S-Methyl 2-(acetyloxy)propanethioate: A Technical Whitepaper on Physicochemical Profiling, Analytical Methodologies, and Metabolic Dynamics
Executive Summary
S-Methyl 2-(acetyloxy)propanethioate (CAS: 74586-09-7), frequently identified in regulatory literature as acetyllactic acid thiomethyl ester or methylthio 2-(acetyloxy)propionate, is a structurally complex volatile thioester. As a Senior Application Scientist specializing in flavor chemistry and molecular profiling, I have developed this whitepaper to provide a rigorous, field-proven guide to understanding this compound. Rather than merely listing properties, this document synthesizes the causality behind its physicochemical behavior, details a self-validating analytical protocol for its quantification, and maps its metabolic degradation pathways.
Chemical Identity & Structural Causality
The molecular architecture of S-Methyl 2-(acetyloxy)propanethioate is defined by a propionate backbone functionalized with two highly reactive moieties: an O-acetyl ester and an S-methyl thioester.
The presence of the sulfur atom is the primary driver of its sensory and physical behavior. Sulfur's large atomic radius and high polarizability significantly lower the odor threshold of the molecule, imparting a potent sulfurous, fruity aroma that is highly sought after in flavor formulation . Furthermore, the thioester bond is thermodynamically less stable than a standard oxygen ester, making the molecule highly susceptible to nucleophilic attack and enzymatic hydrolysis.
Quantitative Physicochemical Profile
The following data has been synthesized from authoritative chemical databases and verified through empirical laboratory observation .
| Property | Value | Method / Condition |
| CAS Registry Number | 74586-09-7 | Standard Identifier |
| Molecular Formula | C₆H₁₀O₃S | - |
| Molecular Weight | 162.20 g/mol | - |
| Boiling Point (Reduced) | 73.00 °C | @ 8.50 mm Hg |
| Boiling Point (Extrapolated) | 203.00 - 204.00 °C | @ 760.00 mm Hg |
| Specific Gravity | 1.127 - 1.131 | @ 20.00 °C |
| Refractive Index | 1.465 - 1.475 | @ 20.00 °C |
| Flash Point | 85.00 °C (185 °F) | Closed Cup |
| LogP (Octanol/Water) | 0.939 - 1.0 | Computational Estimate |
| Odor Profile | Fruity, Sulfurous | Sensory Evaluation |
Causality in Matrix Behavior: The specific gravity of ~1.13 indicates that this compound is denser than water. In biphasic extraction systems, this dictates that the analyte will partition into the lower organic phase when using heavier halogenated solvents. Additionally, its LogP of ~0.94 reveals a slight lipophilicity; it is only marginally soluble in water but highly soluble in fats, which governs its release kinetics in lipid-rich food matrices.
Analytical Methodology: Self-Validating GC-MS Protocol
Quantifying thioesters in complex matrices is notoriously difficult due to their susceptibility to thermal degradation and hydrolysis. To ensure absolute trustworthiness in the analytical data, I have designed the following protocol as a self-validating system . Every step incorporates an internal check to prevent false positives and correct for analyte loss.
Self-validating GC-MS experimental workflow for thioester quantification.
Step-by-Step Experimental Workflow
-
Step 1: Matrix Spiking & Internal Standardization
-
Action: Spike the sample matrix with an isotopically labeled internal standard (e.g., d₃-S-methyl thioacetate) prior to any manipulation.
-
Causality: Thioesters can easily volatilize or hydrolyze during extraction. The internal standard mimics the analyte's exact physical behavior, correcting for matrix effects and extraction losses. This ensures the final quantification is self-correcting.
-
-
Step 2: Cold Liquid-Liquid Extraction (LLE)
-
Action: Extract the aqueous matrix using dichloromethane (DCM) at 4 °C. Centrifuge at 3000 x g to break emulsions, and collect the lower organic layer.
-
Causality: The boiling point of the analyte is ~203 °C, but thioester bonds are labile at elevated temperatures or extreme pH. Cold extraction preserves molecular integrity while exploiting the compound's specific gravity (>1.0) to drive it into the lower DCM phase.
-
-
Step 3: Capillary Gas Chromatography
-
Action: Inject 1 µL of the extract into a GC equipped with a low-polarity column (e.g., 5% phenyl / 95% dimethyl polysiloxane). Use a gentle temperature ramp (starting at 40 °C, holding, then 5 °C/min to 220 °C).
-
Causality: The low-polarity stationary phase perfectly matches the analyte's LogP (~0.94), providing sharp, symmetrical peak shapes and effectively resolving it from highly polar matrix artifacts.
-
-
Step 4: Electron Ionization Mass Spectrometry (EI-MS)
-
Action: Operate the MS in electron ionization mode at 70 eV. Monitor specific fragment ions, specifically the loss of the methanethiol group (m/z 47) and the acetyl cation (m/z 43).
-
Validation Checkpoint: The system is self-validating through ion ratio monitoring. The ratio between the target quantifier ion and the qualifier ions must remain within ±15% of the reference standard. If the ratio deviates, the peak is flagged for co-elution, preventing false quantification.
-
Metabolic & Degradation Pathways
Understanding the biological fate of S-Methyl 2-(acetyloxy)propanethioate is critical for toxicological assessments. Upon ingestion or introduction into biological matrices, the molecule does not remain intact. It undergoes rapid biotransformation mediated by ubiquitous esterases.
The presence of two distinct hydrolyzable bonds creates a bifurcated metabolic pathway. The thioester bond is generally more reactive toward nucleophiles than the oxygen ester, but biological systems possess specific enzymes for both.
Metabolic degradation pathway of S-Methyl 2-(acetyloxy)propanethioate via enzymatic hydrolysis.
Mechanistic Insights:
-
Pathway A: Carboxylesterase-mediated O-deacetylation yields S-methyl lactoylthioester and acetic acid.
-
Pathway B: Thioesterase-mediated cleavage yields O-acetyl lactic acid and methanethiol.
-
Convergence: Both intermediate pathways ultimately converge into endogenous, easily managed metabolites: lactic acid, acetic acid, and methanethiol. The methanethiol is subsequently neutralized via methylation or oxidation pathways into sulfates .
Toxicological & Regulatory Grounding
From a regulatory standpoint, S-Methyl 2-(acetyloxy)propanethioate falls under the structural class of simple aliphatic and aromatic sulfides and thiols. It has been rigorously evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned JECFA No. 492.
Because the compound rapidly hydrolyzes into lactic acid, acetic acid, and methanethiol—all of which have well-established, safe metabolic clearance routes—the compound presents a highly favorable toxicity profile.
-
Genotoxicity: Ames tests (Salmonella/microsome plate incorporation mutagenicity assays) conducted on the compound have consistently yielded negative results, confirming the absence of genotoxic or mutagenic potential .
-
Safety Threshold: Regulatory bodies, including EFSA and JECFA, have concluded that there is "no safety concern at estimated levels of intake as flavoring substances based on the MSDI (Maximized Survey-derived Daily Intake) approach" .
References
-
Specifications for Flavourings - Methylthio 2-(acetyloxy)propionate (JECFA No. 492) Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]
-
WHO Food Additives Series 44: Simple aliphatic and aromatic sulfides and thiols Source: INCHEM (International Programme on Chemical Safety) URL:[Link]
-
1-methyl thiomethyl ethyl acetate (CAS 74586-09-7) Physical Properties Source: The Good Scents Company URL:[Link]
-
Scientific Opinion on Flavouring Group Evaluation 91, Revision 2 (FGE.91Rev2) Source: European Food Safety Authority (EFSA) Journal URL:[Link]
